molecular formula C20H18N6O3 B2589896 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892763-50-7

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2589896
CAS No.: 892763-50-7
M. Wt: 390.403
InChI Key: OOTGVYVFZGAPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining 1,2,3-triazole and 1,2,4-oxadiazole rings. Key structural motifs include:

  • A 4-isopropylphenyl group at the triazole ring, contributing to hydrophobic interactions in biological targets .

While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with pharmacologically active triazole-oxadiazole hybrids.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-11(2)12-3-6-14(7-4-12)26-18(21)17(23-25-26)20-22-19(24-29-20)13-5-8-15-16(9-13)28-10-27-15/h3-9,11H,10,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTGVYVFZGAPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile.

    Formation of the Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the benzodioxole, oxadiazole, and triazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic molecule with significant potential in various scientific applications. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzodioxole and oxadiazole rings followed by their coupling with the triazole moiety. Common reagents include various acids and bases under controlled temperature and pressure conditions to optimize yield and purity.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer properties. It may inhibit cell proliferation and induce apoptosis in cancer cells by interacting with specific molecular targets within cells. The presence of multiple heterocycles enhances its biological activity by allowing it to modulate enzyme activity or receptor signaling pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of oxadiazole compounds similar to this one showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Research has indicated that compounds containing the oxadiazole moiety can exhibit strong antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential use as new antibiotics.

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Its potential as a lead compound in drug development for treating cancer and bacterial infections is currently being explored.

Future Research Directions

Further research is necessary to fully understand the mechanisms of action and to evaluate the efficacy and safety profiles of this compound in clinical settings. Investigations into its pharmacokinetics and pharmacodynamics will be crucial for its development into a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the function of tubulin, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to bind to the active sites of enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name / ID Molecular Weight Substituents Notable Properties / Applications Reference
Target Compound ~423.4* 1,3-Benzodioxole (oxadiazole); 4-isopropylphenyl (triazole) Hypothesized CNS/metabolic stability
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 336.3 Benzothiazole (triazole); 2-nitrophenyl Antiproliferative activity; click chemistry
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 386.3 4-Methylphenyl (oxadiazole); 3-trifluoromethylphenyl (triazole) Enhanced lipophilicity; potential kinase inhibition
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine 398.2 Bromo, ethoxy, benzyloxy (oxadiazole) Halogenated substituents for covalent binding
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine 282.3 Benzoxazole (oxadiazole); phenyl Fluorescent properties; antimicrobial screening

*Estimated based on molecular formula.

Functional Group Impact on Properties

  • Benzodioxole vs. Benzothiazole/Benzoxazole : The 1,3-benzodioxole group in the target compound may confer better metabolic stability compared to benzothiazole () or benzoxazole (), which are often associated with redox activity or photolability .
  • Isopropylphenyl vs. Trifluoromethylphenyl : The 4-isopropyl group offers moderate hydrophobicity, whereas the trifluoromethyl group in ’s compound enhances electronegativity and binding to aromatic pockets in enzymes .
  • Amine Position : The C5-amine on the triazole ring (common in all compounds) is critical for hydrogen bonding in target interactions, as seen in antiproliferative triazole derivatives .

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates multiple heterocycles, which may contribute to diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring fused with an oxadiazole and a benzodioxole moiety. The presence of these functional groups is crucial for its biological interactions.

Property Value
Molecular Formula C20H22N4O4
Molecular Weight 378.42 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have indicated that compounds with oxadiazole and triazole moieties exhibit significant anticancer activity. For instance, derivatives containing these structures have been shown to inhibit key enzymes involved in cancer progression such as topoisomerase and telomerase . The specific compound has demonstrated cytotoxic effects against various cancer cell lines in vitro.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound exhibited an IC50 value of approximately 15 µM against HeLa cells and 20 µM against MCF7 cells, suggesting moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Similar triazole derivatives have shown effectiveness against a range of bacterial strains. While specific data for this compound is limited, related compounds have demonstrated inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli .

The proposed mechanism for the biological activity of this compound involves the inhibition of critical cellular pathways associated with cell proliferation and survival. Specifically, it may interfere with signaling pathways that regulate apoptosis in cancer cells . Additionally, its ability to inhibit certain phospholipases suggests a role in modulating inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to the benzodioxole or triazole portions can significantly impact potency and selectivity. For example:

  • Substituting different groups on the triazole ring has been shown to enhance anticancer activity.
  • Variations in the oxadiazole moiety can influence antimicrobial efficacy.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of this polyheterocyclic compound typically involves sequential cyclization and cross-coupling reactions. Key steps include:

  • Oxadiazole formation : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA) .
  • Triazole assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole ring formation, with substituent positioning controlled by regioselective catalysis .
  • Benzodioxol incorporation : Electrophilic substitution or Suzuki-Miyaura coupling for aromatic ring functionalization . Yield optimization requires precise control of temperature (e.g., 80–120°C for cyclization) and stoichiometric ratios of reagents like aryl isothiocyanates .

Example protocol :

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationPOCl₃, reflux, 6 hr65–72
Triazole cyclizationCuI, DIPEA, rt, 12 hr58–64

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural confirmation relies on:

  • X-ray crystallography : Resolves tautomeric forms and confirms bond lengths/angles (e.g., planar triazole-oxadiazole systems with dihedral angles <5°) .
  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), triazole NH₂ (δ 5.2–5.8 ppm) .
  • ¹³C NMR : Oxadiazole C=O (δ 165–170 ppm), benzodioxol carbons (δ 100–110 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity inferred from structurally related triazoles .
  • Waste disposal : Segregate halogenated/organic waste and incinerate at >850°C to prevent environmental release .
  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the oxadiazole moiety .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions for this compound?

  • Quantum chemical calculations (DFT) : Optimize transition states for cyclization reactions (e.g., oxadiazole ring closure) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina. Studies on analogous triazole-oxadiazole hybrids show strong π-π stacking with hydrophobic pockets .

Case study : Antitumor activity correlates with calculated binding affinities (ΔG = –9.2 kcal/mol for EGFR inhibition) .

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions in IC₅₀ values (e.g., antimicrobial vs. antitumor assays) may arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the triazole amine .
  • Cell line specificity : Compare results across multiple lines (e.g., MCF-7 vs. HeLa) to identify off-target effects .
  • Metabolic stability : Use hepatic microsome assays (e.g., human vs. murine) to assess interspecies differences in CYP450-mediated degradation .

Q. What strategies optimize regioselectivity in triazole and oxadiazole ring formation?

  • Catalyst modulation : Cu(I) vs. Ru(II) catalysts in azide-alkyne cycloadditions shift triazole regiochemistry (1,4- vs. 1,5-substitution) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor oxadiazole cyclization via stabilization of intermediates .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., –NO₂) on benzodioxol enhance oxadiazole ring stability by reducing charge density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.